methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate
Overview
Description
Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate is a chemical compound with the CAS Number: 465514-23-2 . It has a molecular weight of 237.24 and its IUPAC name is methyl 3- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C10H7NO4S/c1-15-10 (14)9-6 (4-5-16-9)11-7 (12)2-3-8 (11)13/h2-5H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a melting point of 130 °C and a predicted boiling point of 399.7±27.0 °C . Its predicted density is 1.505±0.06 g/cm3 . The compound’s pKa is predicted to be -2.90±0.20 .Scientific Research Applications
Synthetic Routes and Reactions
A study by Corral and Lissavetzky (1984) provides a new synthetic route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate. This work demonstrates the versatility of thiophene derivatives in synthesizing complex organic molecules with potential applications in medicinal chemistry and material science (Corral & Lissavetzky, 1984).
Palladium-Catalysed Arylations
The regioselectivity of Pd-catalysed direct arylation of 3-(pyrrol-1-yl)thiophene derivatives was explored by Smari et al. (2015), offering a pathway to synthesize 5-arylated thiophenes. This method holds significance for the development of functionalized heterocycles used in drug discovery and materials science (Smari et al., 2015).
Electrochromic and Conducting Polymers
Aydın and Kaya (2013) investigated the synthesis of novel copolymers containing carbazole and their electrochromic properties. This research contributes to the development of advanced materials for electronic and photonic devices with improved performance (Aydın & Kaya, 2013).
Photovoltaic Applications
The synthesis and characterization of carboxylated thiophene co-polymers and their application in photovoltaic cells were explored by Fernando and Senadeera (2008). This work highlights the potential of thiophene derivatives in enhancing the efficiency and stability of solar devices, paving the way for greener energy solutions (Fernando & Senadeera, 2008).
Heterocyclic System Derivatives
Research by Yagodkina-Yakovenko, Bol’but, and Vovk (2018) on the synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines introduces derivatives of a new heterocyclic system. These findings have implications for the design of novel molecules with potential applications in pharmaceuticals and agrochemicals (Yagodkina-Yakovenko et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2,5-dioxopyrrol-1-yl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(14)9-6(4-5-16-9)11-7(12)2-3-8(11)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNPTFJOBHCYCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380563 | |
Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465514-23-2 | |
Record name | Methyl 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465514-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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